N-(4-Amino-3-methylphenyl)propanamide
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Overview
Description
“N-(4-Amino-3-methylphenyl)propanamide” is an organic compound with the molecular formula C10H14N2O . It belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .
Synthesis Analysis
The synthesis of “N-(4-Amino-3-methylphenyl)propanamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .Molecular Structure Analysis
The InChI code for “N-(4-Amino-3-methylphenyl)propanamide” is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Physical And Chemical Properties Analysis
“N-(4-Amino-3-methylphenyl)propanamide” is a solid at room temperature . It has a molecular weight of 178.23 .Scientific Research Applications
Metabolomics Biomarkers for Bisphenol A Exposure : This systematic review discusses the use of metabolomics to study Bisphenol A (BPA) exposure and the screening of biomarkers. The review included studies showing that intermediates of various metabolic pathways were significantly changed after BPA exposure, suggesting complex toxic effects on organisms. This might indicate a broader interest in environmental toxicology and the impact of chemical compounds on metabolic pathways (Wang et al., 2018).
Degradation of Acetaminophen by Advanced Oxidation Process : This review covers the degradation pathways, by-products, and biotoxicity of acetaminophen degradation by advanced oxidation processes (AOPs). It highlights the need for more research to enhance the degradation of pharmaceutical compounds, which could be relevant to the study of N-(4-Amino-3-methylphenyl)propanamide's stability or degradation in environmental contexts (Qutob et al., 2022).
Analysis of Biomarker N-deoxyguanosine-C8-4-aminobiphenyl : This review discusses the metabolism and carcinogenicity of 4-Aminobiphenyl (4-ABP) and the analytical methods for detecting its adducted form in biological samples. Given the focus on a specific aminobiphenyl compound, this might provide a methodological framework for studying similar compounds, including N-(4-Amino-3-methylphenyl)propanamide (Chen et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-3-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJIFNKGBAHLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589808 |
Source
|
Record name | N-(4-Amino-3-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-3-methylphenyl)propanamide | |
CAS RN |
946689-96-9 |
Source
|
Record name | N-(4-Amino-3-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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